molecular formula C12H10BrFN2O2 B582313 Ethyl 1-(2-bromophenyl)-5-fluoro-1H-pyrazole-4-carboxylate CAS No. 1269294-11-2

Ethyl 1-(2-bromophenyl)-5-fluoro-1H-pyrazole-4-carboxylate

Cat. No.: B582313
CAS No.: 1269294-11-2
M. Wt: 313.126
InChI Key: CTJKROFUCSGPOM-UHFFFAOYSA-N
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Description

Ethyl 1-(2-bromophenyl)-5-fluoro-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromophenyl group, a fluorine atom, and an ethyl ester group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(2-bromophenyl)-5-fluoro-1H-pyrazole-4-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction, where a bromophenylboronic acid reacts with a pyrazole derivative in the presence of a palladium catalyst.

    Fluorination: The fluorine atom can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.

    Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like potassium carbonate.

Major Products:

    Oxidation: Pyrazole N-oxides.

    Reduction: Phenyl-substituted pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-(2-bromophenyl)-5-fluoro-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory, anticancer, and antimicrobial agents.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand the interaction of pyrazole derivatives with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-bromophenyl)-5-fluoro-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and fluorine groups can enhance binding affinity and specificity to these targets. The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways.

Comparison with Similar Compounds

  • Ethyl 2-(2-bromophenyl)acetamide
  • 1-Bromo-2-ethylbenzene
  • 2-(2-Bromophenyl)-1H-indole

Comparison: Ethyl 1-(2-bromophenyl)-5-fluoro-1H-pyrazole-4-carboxylate is unique due to the presence of both a bromophenyl group and a fluorine atom on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced pharmacological properties or different reactivity patterns in chemical reactions.

Properties

IUPAC Name

ethyl 1-(2-bromophenyl)-5-fluoropyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrFN2O2/c1-2-18-12(17)8-7-15-16(11(8)14)10-6-4-3-5-9(10)13/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJKROFUCSGPOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693326
Record name Ethyl 1-(2-bromophenyl)-5-fluoro-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269294-11-2
Record name Ethyl 1-(2-bromophenyl)-5-fluoro-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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